![molecular formula C23H20O2 B13342815 Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields due to their ability to form polymers. This particular compound features a benzyl group attached to an acrylate moiety, with a biphenyl substituent, making it a versatile molecule in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate typically involves the esterification of benzyl alcohol with 2-([1,1’-biphenyl]-4-ylmethyl)acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of optical films and coatings due to its excellent refractive index properties
Wirkmechanismus
The mechanism of action of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate involves its ability to undergo polymerization. The acrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acrylate: Lacks the biphenyl substituent, making it less versatile in certain applications.
2-Ethylhexyl acrylate: Used in similar applications but has different physical properties due to the absence of the benzyl and biphenyl groups.
Uniqueness
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is unique due to its combination of the benzyl and biphenyl groups, which impart specific physical and chemical properties. This makes it particularly useful in applications requiring high refractive index and biocompatibility .
Eigenschaften
Molekularformel |
C23H20O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
benzyl 2-[(4-phenylphenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C23H20O2/c1-18(23(24)25-17-20-8-4-2-5-9-20)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-15H,1,16-17H2 |
InChI-Schlüssel |
BVCJOQNRFCGRER-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)

![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
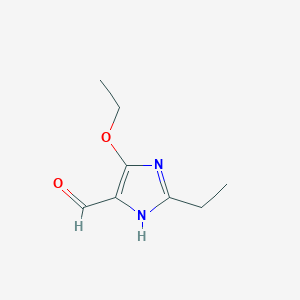
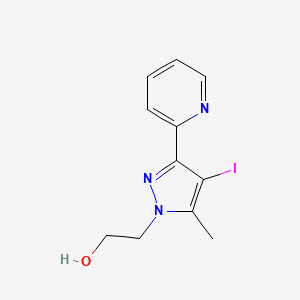
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
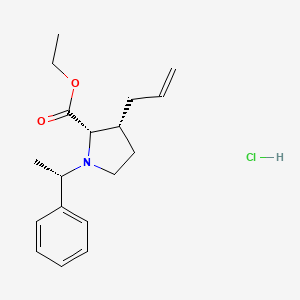
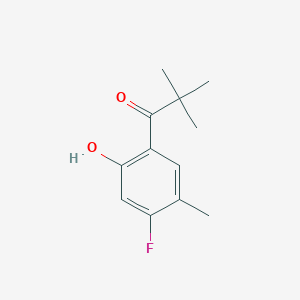
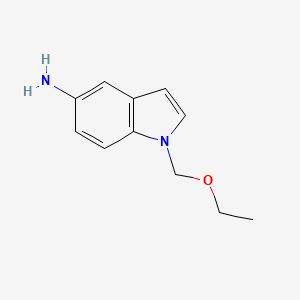
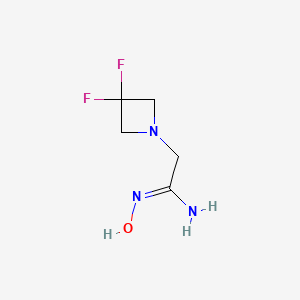
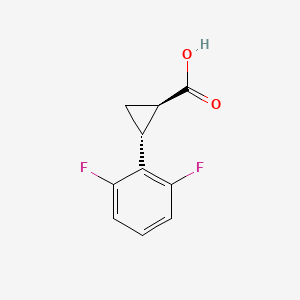

![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
